{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid
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Overview
Description
{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid, also known as CMPSA, is a compound used in a variety of scientific research applications. It is a synthetic compound, which is a derivative of pyridine and sulfonamide, and is used in a variety of biochemical and physiological studies. CMPSA is a relatively new compound that has been developed in the last decade and is becoming increasingly popular in research laboratories.
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through various chemical reactions. The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Biochemical Pathways
It is known that cyanoacetamide derivatives can be involved in the synthesis of a wide variety of heterocyclic compounds . These compounds can have diverse biological activities, drawing the attention of biochemists .
Result of Action
It is known that derivatives of cyanoacetamide have been reported to have diverse biological activities .
Advantages and Limitations for Lab Experiments
{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, which makes it suitable for use in experiments involving living cells. However, this compound is also relatively expensive and its effects are not always predictable, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid research. These include further exploration of its effects on protein-protein interactions and gene expression, as well as its potential use in drug development. Additionally, further research could be conducted on its effects on cell signaling pathways and its potential use in diagnostics. Other potential future directions include exploring its potential use in artificial intelligence, robotics, and nanotechnology.
Synthesis Methods
{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid is synthesized through an organic reaction involving a sulfonamide and a pyridine derivative. The reaction is conducted in an organic solvent such as dichloromethane or dimethylformamide. The reaction is then followed by a hydrolysis step to obtain the desired product. The reaction is typically conducted at room temperature and the reaction time is usually under two hours.
Scientific Research Applications
{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological studies, such as studies of enzyme kinetics, protein-protein interactions, and the regulation of gene expression. It has also been used in studies of cell signaling pathways, drug metabolism, and the regulation of gene expression.
properties
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-16-9-7-15(8-10-16)19-11-17(14-5-3-2-4-6-14)18(12-22)21(23-19)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORPGZWBHAMTPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194761 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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